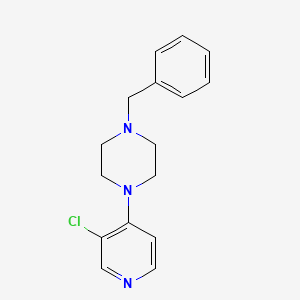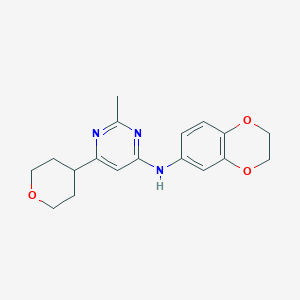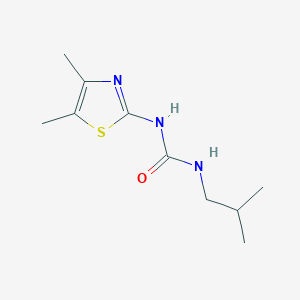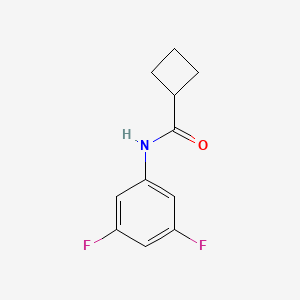
1-Benzyl-4-(3-chloropyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-chloropyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a chloropyridinyl group attached to the fourth position of the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-4-(3-chloropyridin-4-yl)piperazine involves several stepsThe reaction conditions typically involve the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for the production of larger quantities with consistent quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-Benzyl-4-(3-chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridinyl group can be replaced by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(3-chloropyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-chloropyridin-4-yl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors. This interaction can lead to changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
1-Benzyl-4-(3-chloropyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-pyridinyl)piperazine: This compound has a similar structure but with a pyridinyl group instead of a chloropyridinyl group.
1-Benzyl-4-(6-chloropyridin-2-yl)piperazine: This compound has the chlorine atom positioned differently on the pyridine ring, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18ClN3 |
|---|---|
Molecular Weight |
287.79 g/mol |
IUPAC Name |
1-benzyl-4-(3-chloropyridin-4-yl)piperazine |
InChI |
InChI=1S/C16H18ClN3/c17-15-12-18-7-6-16(15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
GAWSOTNDQIBBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240136.png)
![3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12240138.png)

![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12240152.png)
![6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240154.png)
![4-Cyclobutyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240158.png)
![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12240172.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12240175.png)

![1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240182.png)
![4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240196.png)
![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12240198.png)

![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240208.png)
